molecular formula C13H14N2O3S B1462973 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one CAS No. 1235441-75-4

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1462973
CAS No.: 1235441-75-4
M. Wt: 278.33 g/mol
InChI Key: RKCSJPMFUBXLJA-UHFFFAOYSA-N
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Description

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
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Biological Activity

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone class, characterized by its complex structure which includes ethyl, hydroxy, methoxyphenyl, and sulfanyl functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit enzymes that are pivotal in metabolic pathways, which could lead to therapeutic effects in diseases characterized by abnormal enzyme activity.
  • Receptor Modulation : It may bind to specific receptors, altering their signaling pathways and resulting in physiological changes.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to its antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

Pharmacological Studies

Recent studies have highlighted the potential pharmacological applications of this compound:

  • Anti-inflammatory Effects : Research indicates that compounds in this class may exhibit anti-inflammatory properties by inhibiting myeloperoxidase (MPO) activity, which is linked to various inflammatory disorders .
  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties against certain pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : Some derivatives of dihydropyrimidinones have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

StudyFindings
Inhibition of MPO Activity A study demonstrated that N1-substituted derivatives inhibited MPO activity effectively in vitro and in vivo, suggesting potential applications in treating autoimmune diseases .
Antioxidant Properties Research indicated that similar compounds exhibit significant antioxidant capabilities, reducing oxidative damage in cellular models.
Antimicrobial Testing Various derivatives were tested against bacterial strains, showing varying degrees of effectiveness, warranting further exploration into their mechanisms .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other compounds within the dihydropyrimidinone family:

CompoundKey FeaturesBiological Activity
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-oneSimilar structure with different phenyl substitutionExhibits strong MPO inhibition
5-Ethyl-6-hydroxy-3-(2-thioxo)-3,4-dihydropyrimidin-4-oneContains a thioxo group instead of sulfanylDifferent reactivity and potential anticancer properties

Properties

IUPAC Name

5-ethyl-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-8-11(16)14-13(19)15(12(8)17)9-6-4-5-7-10(9)18-2/h4-7,17H,3H2,1-2H3,(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCSJPMFUBXLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)C2=CC=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Reactant of Route 3
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Reactant of Route 4
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5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Reactant of Route 5
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5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Reactant of Route 6
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5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

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